molecular formula C8H7F3O B6204556 [4-(difluoromethyl)-2-fluorophenyl]methanol CAS No. 2098741-37-6

[4-(difluoromethyl)-2-fluorophenyl]methanol

Cat. No.: B6204556
CAS No.: 2098741-37-6
M. Wt: 176.1
InChI Key:
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Description

[4-(Difluoromethyl)-2-fluorophenyl]methanol is an organic compound with the molecular formula C8H8F2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with a difluoromethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethyl)-2-fluorophenyl]methanol typically involves the introduction of difluoromethyl and fluorine groups onto a benzyl alcohol framework. One common method involves the use of difluoromethylation reagents, such as ClCF2H, in the presence of a base to introduce the difluoromethyl group. The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-2-fluorophenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophilic reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) can be used for substitution reactions.

Major Products

    Oxidation: Formation of [4-(difluoromethyl)-2-fluorophenyl]methanal or [4-(difluoromethyl)-2-fluorophenyl]methanoic acid.

    Reduction: Formation of [4-(difluoromethyl)-2-fluorophenyl]methane.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

[4-(Difluoromethyl)-2-fluorophenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(difluoromethyl)-2-fluorophenyl]methanol involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [4-(Difluoromethyl)phenyl]methanol: Lacks the additional fluorine atom at the 2-position.

    [2-Fluorophenyl]methanol: Lacks the difluoromethyl group.

    [4-(Trifluoromethyl)phenyl]methanol: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

[4-(Difluoromethyl)-2-fluorophenyl]methanol is unique due to the presence of both difluoromethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2098741-37-6

Molecular Formula

C8H7F3O

Molecular Weight

176.1

Purity

95

Origin of Product

United States

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